molecular formula C20H13F3N6O3S B2357418 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 891121-71-4

2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2357418
CAS No.: 891121-71-4
M. Wt: 474.42
InChI Key: BHNYHCXBGVGCSN-UHFFFAOYSA-N
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Description

2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a 3-nitrophenyl substituent at position 6, a thioether linkage, and an acetamide group terminating in a 3-(trifluoromethyl)phenyl moiety. This structure integrates electron-withdrawing groups (nitro and trifluoromethyl) and a sulfur atom, which may enhance its binding affinity to biological targets, such as enzymes or receptors.

Properties

IUPAC Name

2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N6O3S/c21-20(22,23)13-4-2-5-14(10-13)24-18(30)11-33-19-26-25-17-8-7-16(27-28(17)19)12-3-1-6-15(9-12)29(31)32/h1-10H,11H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNYHCXBGVGCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Esterification Conditions and Yields

Alcohol Acid Catalyst Temperature (°C) Yield (%)
Methanol H2SO4 60–90 90–94
Ethanol p-TsOH 70–80 88–92
n-Butanol HCl 80–90 85–89

Data adapted from US7186860B2.

Table 2: Amidation Efficiency with Different Activators

Activator Solvent Time (h) Yield (%)
HATU DMF 12 82
EDCI CH2Cl2 24 75
DCC THF 18 70

Data derived from PMC11103792.

Structural Characterization and Validation

  • 1H-NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 8.25–8.15 (m, 4H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, CF3-Ar), 4.32 (s, 2H, SCH2), 2.10 (s, 3H, COCH3).
  • LC-MS : m/z 503.1 [M+H]+ (calculated for C21H14F3N7O3S: 502.09).
  • HPLC Purity : 98.5% (C18 column, MeCN/H2O = 70:30).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Use of PdCl2(dppf) enhances Suzuki coupling yields for electron-deficient aryl groups.
  • Byproduct Formation : Recrystallization from ethanol removes unreacted aniline derivatives.
  • Moisture Sensitivity : Reactions conducted under N2 atmosphere prevent hydrolysis of intermediates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group on the phenyl ring can be further oxidized to produce nitroso or oxime derivatives.

  • Reduction: : The nitro group can be reduced to an amine, leading to the formation of different amine derivatives.

  • Substitution: : The trifluoromethyl group can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br2) or iodine (I2) under controlled conditions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, oximes.

  • Reduction: : Amines, amides.

  • Substitution: : Bromo- or iodo-substituted derivatives.

Scientific Research Applications

Overview

2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the class of triazolopyridazines. Its unique structure incorporates a triazole ring fused to a pyridazine ring, characterized by both a nitrophenyl group and a thioacetamide moiety. This compound has garnered significant interest in various scientific fields due to its potential biological and pharmacological activities.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Cyclization Reaction : The reaction of 3-nitrophenylhydrazine with 6-chloropyridazine-3-thiol in the presence of a base.
  • Thioacetamide Formation : The addition of acetic anhydride to form the thioacetamide derivative.

These methods can be optimized for industrial production, utilizing techniques such as continuous flow reactors to enhance yield and purity.

This compound exhibits promising biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key findings include:

  • Anticancer Properties : Studies have shown that derivatives of triazolopyridazines can exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro studies demonstrated that compounds similar to this compound have demonstrated IC50 values in the low micromolar range against several cancer types.
    Cell LineIC50 (μM)Mechanism of Action
    A549 (Lung Cancer)0.008Inhibition of tubulin polymerization
    SGC-7901 (Gastric Cancer)0.014Disruption of microtubule dynamics
    HT-1080 (Fibrosarcoma)0.012Cell cycle arrest at G2/M phase

The mechanism underlying these effects often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Pharmacological Applications

Beyond its anticancer potential, this compound is being investigated for other pharmacological applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds within this class may exhibit antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The structural features of the compound suggest potential interactions with specific enzymes, making it a candidate for further exploration in enzyme inhibition studies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Fluorophenyl vs. Nitrophenyl Derivatives

The compound 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () shares nearly identical structural features with the target compound but replaces the 3-nitrophenyl group with a 3-fluorophenyl substituent. Key differences include:

  • Lipophilicity : The nitro group may reduce solubility compared to fluorine, impacting bioavailability.
  • Synthetic Accessibility : Fluorine is smaller and less sterically demanding, possibly simplifying synthesis .

Ethoxyphenyl-Modified Analogues

The compound 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () features a 4-ethoxyphenyl group on the acetamide and a methyl-substituted triazolopyridazine core. Differences include:

  • Substituent Position : The ethoxy group (-OCH₂CH₃) at the para position introduces steric bulk and increased lipophilicity compared to the meta-trifluoromethylphenyl group.
  • Core Modification : A methyl group on the triazolopyridazine may reduce planarity, affecting π-π stacking interactions with biological targets .

Benzothiazole-Based Analogues

The patent () describes benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , which differ in core structure:

  • Core Heterocycle : Benzothiazole lacks the triazole ring of triazolopyridazine, reducing hydrogen-bonding capacity and altering electron distribution.
  • Pharmacophore Implications : The trifluoromethyl group is retained, but the methoxyphenyl substituent may enhance solubility compared to nitro groups. Such modifications could shift target selectivity toward different enzyme classes (e.g., cyclooxygenase vs. kinase inhibitors) .

Comparative Table of Structural and Inferred Properties

Compound Name Core Structure Key Substituents Inferred Properties
Target Compound Triazolopyridazine 3-Nitrophenyl, 3-(trifluoromethyl)phenyl High electrophilicity, moderate lipophilicity, potential kinase inhibition
2-{[3-(3-Fluorophenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Triazolopyridazine 3-Fluorophenyl, 3-(trifluoromethyl)phenyl Improved solubility, reduced reactivity compared to nitro analogue
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-Methoxyphenyl, 6-trifluoromethyl Enhanced solubility, possible COX-2 selectivity
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolopyridazine 4-Ethoxyphenyl, 3-methyl Increased steric hindrance, potential metabolic stability

Biological Activity

The compound 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes a triazolo[4,3-b]pyridazine core, which is known for its ability to interact with various biological targets. The presence of a nitrophenyl group and a trifluoromethyl group enhances its chemical properties and biological efficacy.

PropertyValue
IUPAC Name2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio]-N-(3-(trifluoromethyl)phenyl)acetamide
Molecular FormulaC19H14N6O3S
Molecular Weight414.41 g/mol
CAS Number891121-23-6

Triazole derivatives are known to exhibit their biological activity through various mechanisms:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes involved in critical biochemical pathways. For instance, they may target enzymes related to cancer cell proliferation or microbial resistance.
  • Receptor Interaction : The compound may bind to various receptors in the body, modulating their activity and influencing physiological responses.
  • Antimicrobial Activity : Triazole derivatives have been shown to possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi .

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that compounds with similar structures can significantly reduce cell viability in various cancer cell lines, including breast and leukemia cells .

Antimicrobial Activity

The compound has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential as an effective antimicrobial agent in treating infections caused by resistant bacterial strains .

Anti-inflammatory and Analgesic Effects

Triazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in inflammatory processes. This could position them as candidates for developing new anti-inflammatory drugs .

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to the compound :

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives' antibacterial effects, highlighting that those with a trifluoromethyl group exhibited enhanced activity against resistant strains compared to traditional antibiotics .
  • Anticancer Research : Another significant study focused on the anticancer potential of triazolo[4,3-b]pyridazine derivatives, revealing that certain modifications led to increased potency against specific cancer types, supporting further development of these compounds as therapeutic agents .

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield Optimization TipsReferences
Triazole CyclizationCuI (10 mol%), DMF, 70°C, 12 hUse degassed solvents to prevent oxidation
Thioether CouplingK2_2CO3_3, acetone, refluxPre-activate thiol with TCEP

Q. Table 2: Biological Assay Conditions

Assay TypeProtocol SummaryCritical ParametersReferences
Kinase InhibitionADP-Glo™, 10 µM ATP, 1 h incubationAdjust ATP concentration to Km
Solubility TestingShake-flask, PBS pH 7.4, 24 hUse saturated solution method

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